2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological applications, particularly in material and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate typically involves the reaction of thiophene derivatives with azide compounds under specific conditions. One common method includes the use of triethyl orthoformate and sodium azide . Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Known for its analgesic properties.
5-Methyl-1H-tetrazole: Used in the synthesis of pharmaceuticals.
5-Amino-1H-tetrazole: Explored for its potential as an energetic material.
Eigenschaften
CAS-Nummer |
172041-28-0 |
---|---|
Molekularformel |
C7H8N4O3S |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
2-(5-thiophen-3-yltetrazol-1-yl)acetic acid;hydrate |
InChI |
InChI=1S/C7H6N4O2S.H2O/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5;/h1-2,4H,3H2,(H,12,13);1H2 |
InChI-Schlüssel |
MUUQBXLJEAHTND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=NN=NN2CC(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.